1,4,7,10,13-Pentaoxa-16-azacyclooctadecane

Description

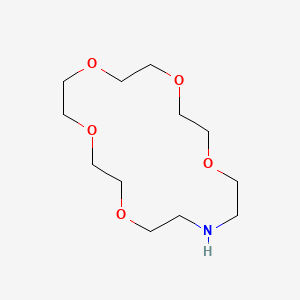

The compound 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane is a significant member of the aza-crown ether family, a class of macrocyclic compounds that have garnered substantial interest in supramolecular chemistry. This field of chemistry focuses on chemical systems composed of a discrete number of molecules, exploring the weaker and reversible non-covalent interactions between them. The unique structural characteristics of this compound, particularly the presence of both oxygen and nitrogen atoms within its macrocyclic ring, enable it to form stable complexes with various ions and small molecules, making it a valuable tool in the design of host-guest systems.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4,7,10,13-pentaoxa-16-azacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO5/c1-3-14-5-7-16-9-11-18-12-10-17-8-6-15-4-2-13-1/h13H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXKUSNBCPPKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187560 | |

| Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow mass; Hygroscopic; [Acros Organics MSDS] | |

| Record name | 1-Aza-18-crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33941-15-0 | |

| Record name | Aza-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33941-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033941150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13-pentaoxa-16-azacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1,4,7,10,13 Pentaoxa 16 Azacyclooctadecane

Established Synthetic Pathways for 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane

The construction of the this compound ring system is a challenge that organic chemists have addressed through various strategic approaches. These methods primarily revolve around the formation of the crucial ether and amine linkages that constitute the macrocyclic framework.

Macrocylization Reactions in the Formation of the Azacrown Ring

The synthesis of azacrown ethers, including this compound, often employs macrocyclization reactions where two precursor molecules are joined to form the large ring. A prevalent strategy is a modification of the Williamson ether synthesis, adapted for macrocycle formation. This typically involves the reaction of a diol with a dihalide or a ditosylate under basic conditions. The success of these reactions often hinges on the use of high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

A common approach for synthesizing the parent aza-18-crown-6 involves the reaction of tetraethylene glycol ditosylate with an appropriate amino-alcohol derivative. The tosyl groups serve as excellent leaving groups, facilitating the nucleophilic attack by the deprotonated hydroxyl and amino groups to form the macrocycle.

Another key strategy in the synthesis of azacrown ethers is the Richman-Atkins synthesis. acs.orgmdpi.com This method is particularly effective for preparing polyaza macrocycles and can be adapted for aza-oxa systems. It typically involves the reaction of a tosylated amine with a tosylated alcohol in the presence of a strong base like sodium or potassium hydride. The tosyl groups on the nitrogen atoms not only protect the amine but also activate the N-H bond, making it more acidic and facilitating the reaction.

Alkylation and Cyclization Strategies

Alternative synthetic routes involve stepwise alkylation and cyclization strategies. These methods build the macrocycle in a more controlled, albeit often longer, sequence. For instance, a linear polyether chain with terminal reactive groups can be synthesized first and then cyclized with a molecule containing the amino functionality.

A plausible synthetic route for this compound could begin with the tosylation of ethanolamine (B43304) to protect the nitrogen atom. This N-tosylated ethanolamine can then be reacted with tetraethylene glycol dichloride in a stepwise manner to first form a linear precursor. Subsequent intramolecular cyclization under basic conditions would yield the N-tosylated azacrown ether. The final step would involve the deprotection of the tosyl group from the nitrogen atom, typically using strong acidic conditions or reducing agents, to afford the target this compound.

Functionalization and Derivatization of this compound

The presence of a secondary amine in the macrocyclic ring of this compound provides a convenient handle for further functionalization. This allows for the attachment of various side arms and substituents, leading to a vast array of derivatives with tailored properties for applications in areas such as ion sensing, catalysis, and biomedical imaging. nih.govmdpi.com

N-Substitution Reactions and Pendant Arm Introduction

The nitrogen atom in this compound is nucleophilic and can readily undergo N-substitution reactions. This allows for the introduction of a wide variety of "pendant arms," which can significantly influence the complexation properties and solubility of the macrocycle. Common N-substitution reactions include alkylation, acylation, and arylation.

The synthesis of 16-phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane (B11951992) is a prime example of N-arylation. A highly effective method for this transformation is the Buchwald-Hartwig amination. researchgate.netrsc.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the azacrown ether and an aryl halide, such as chlorobenzene (B131634) or bromobenzene.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often giving the best results. The reaction conditions, such as solvent and temperature, are also important parameters that need to be optimized for high yields. The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenyl Halide (e.g., Chlorobenzene) | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |

This table represents a generalized synthetic approach. Specific conditions may vary.

Further derivatization of the phenyl ring can be achieved by using substituted phenyl halides in the Buchwald-Hartwig reaction, allowing for the introduction of a wide range of functional groups.

The synthesis of N-(1-pyrenylmethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is typically achieved through a direct N-alkylation reaction. This involves reacting the parent aza-18-crown-6 with a pyrenemethyl halide, such as 1-(bromomethyl)pyrene (B43492) or 1-(chloromethyl)pyrene, in the presence of a base.

The secondary amine of the azacrown ether acts as a nucleophile, attacking the electrophilic carbon of the pyrenemethyl halide and displacing the halide ion. A non-nucleophilic base, such as potassium carbonate or triethylamine, is commonly used to neutralize the hydrohalic acid formed during the reaction. The reaction is generally carried out in an aprotic solvent like acetonitrile (B52724) or dimethylformamide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | 1-(Bromomethyl)pyrene | Potassium Carbonate | Acetonitrile | N-(1-pyrenylmethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |

This table represents a generalized synthetic approach. Specific conditions may vary.

The incorporation of the pyrene (B120774) moiety introduces a fluorescent reporter group into the molecule, making these derivatives valuable tools for studying ion binding and transport phenomena through fluorescence spectroscopy.

Synthesis of 16-((6-nitropyridin-2-yl)methyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

The synthesis of 16-((6-nitropyridin-2-yl)methyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves the N-alkylation of the parent aza-crown ether, this compound. This reaction is a standard method for functionalizing the secondary amine group within the macrocycle. The general approach involves the reaction of the aza-crown ether with a suitable electrophile, in this case, a derivative of 6-nitropyridine bearing a reactive methyl group.

A plausible synthetic route would utilize 2-(chloromethyl)-6-nitropyridine as the alkylating agent. The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of the aza-crown ether attacks the electrophilic carbon of the chloromethyl group. The reaction is typically carried out in an aprotic polar solvent, such as acetonitrile or dimethylformamide (DMF), and in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Table 1: Proposed Reaction Conditions for the Synthesis of 16-((6-nitropyridin-2-yl)methyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

| Parameter | Condition |

| Reactants | This compound, 2-(chloromethyl)-6-nitropyridine |

| Solvent | Acetonitrile or DMF |

| Base | Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) |

| Temperature | Room temperature to gentle heating (e.g., 50-70 °C) |

| Reaction Time | 12-24 hours |

The nitropyridine moiety introduces photoactive and electron-withdrawing properties to the aza-crown ether, making the resulting compound a candidate for applications in sensing and materials science. The synthesis of related nitropyridine derivatives for bioactive molecules has been extensively reviewed, highlighting the utility of nitropyridine scaffolds in medicinal chemistry. nih.gov

Monoacyl Derivatives of Aza-Crown Ethers

Monoacyl derivatives of aza-crown ethers are synthesized by the acylation of the secondary amine of the macrocycle. nih.gov This derivatization is a common strategy to introduce a variety of functional groups, which can modify the solubility, complexation properties, and biological activity of the crown ether. nih.gov

The synthesis is typically achieved by reacting the aza-crown ether with an acyl chloride or an acid anhydride (B1165640) in an anhydrous organic solvent. nih.gov A tertiary amine, such as triethylamine, is often added to act as a base and scavenge the acidic byproduct (e.g., HCl) formed during the reaction. nih.gov This method allows for the introduction of a wide range of acyl groups, from simple alkyl chains to more complex aromatic or functionalized moieties. For example, adamantane-containing acyl chlorides have been used to create lipophilic aza-crown ether derivatives. nih.gov

Table 2: General Synthesis of Monoacyl Aza-Crown Ethers

| Reagent | Role | Example |

| Aza-Crown Ether | Nucleophile | This compound |

| Acylating Agent | Electrophile | Adamantane-1-carbonyl chloride |

| Solvent | Reaction Medium | Anhydrous Chloroform (B151607) |

| Base | Acid Scavenger | Triethylamine |

Formation of Aza-Crown Ether-Containing Polymers and Materials

The unique ion-binding properties of aza-crown ethers make them attractive for incorporation into larger polymeric structures and materials, leading to the development of functional materials for sensing, separation, and catalysis.

Synthesis of Helical Polyisocyanides Bearing Aza-Crown Ether Groups

The synthesis of helical polyisocyanides functionalized with aza-crown ether pendants represents a sophisticated approach to creating ordered macromolecular structures with ion-recognition capabilities. A study has reported the synthesis of such polymers where 1-aza-18-crown-6 is attached as a pendant group to a polyisocyanide backbone. sigmaaldrich.com

The general synthetic strategy involves the preparation of an isocyanide monomer that incorporates the aza-crown ether moiety. This is typically achieved by creating a derivative of the aza-crown ether that contains a reactive group suitable for attachment to the isocyanide precursor. The subsequent polymerization of this monomer, often initiated by a nickel(II) catalyst, leads to the formation of a helical polymer chain decorated with aza-crown ether units. The helical structure of the polyisocyanide backbone provides a defined spatial arrangement for the pendant crown ethers, which can influence their ion-binding properties.

Tailoring Graphene Oxide with this compound

Graphene oxide (GO) can be functionalized with this compound to create a hybrid material with enhanced properties for applications such as ion sensing and removal of metal ions from wastewater. researchgate.netnih.gov The functionalization is typically achieved through a covalent linkage between the aza-crown ether and the graphene oxide sheet.

A common method involves the nucleophilic attack of the amine group of the aza-crown ether on the epoxide groups present on the basal plane of the graphene oxide. nih.govresearchgate.net This reaction is often carried out in a polar solvent, and the mixture is heated to facilitate the ring-opening of the epoxides and the formation of a C-N bond. The resulting material combines the high surface area and mechanical properties of graphene with the selective ion-binding capabilities of the aza-crown ether. nih.gov

Table 3: Typical Conditions for Functionalizing Graphene Oxide with Aza-18-crown-6

| Parameter | Condition | Reference |

| Reactants | Graphene Oxide, this compound | nih.gov |

| Solvent | Deionized water and Tetrabutylammonium hydroxide (B78521) (TBAOH) | nih.gov |

| Reaction Vessel | Sealed Teflon autoclave | nih.gov |

| Temperature | 100 °C | nih.gov |

| Reaction Time | 24 hours | nih.gov |

Analytical and Spectroscopic Characterization Techniques for Synthetic Products

The successful synthesis of derivatives and materials based on this compound requires thorough characterization to confirm their chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of aza-crown ether derivatives. rsc.org Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework.

In ¹H NMR spectra, the chemical shifts and coupling patterns of the protons in the polyether ring and the substituent groups confirm the successful attachment of the desired moiety to the nitrogen atom. For example, the appearance of new signals corresponding to the protons of the attached group and a shift in the signals of the methylene (B1212753) protons adjacent to the nitrogen atom are indicative of a successful reaction. Furthermore, NMR can be used to study the conformational changes in the crown ether upon complexation with metal ions. rsc.org The interaction with a cation can lead to significant changes in the chemical shifts of the protons in the macrocyclic ring, providing evidence of complex formation. rsc.org

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the polyether chain and the substituent are diagnostic for the structure of the final product.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of this compound and its derivatives, confirming their successful synthesis. nih.govuni.lu The molecular ion peak ([M]⁺ or [M+H]⁺) is expected at an m/z value corresponding to the compound's molecular formula (C₁₂H₂₅NO₅, Molecular Weight: 263.33 g/mol ). nih.govsigmaaldrich.com The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for crown ethers involve the cleavage of the ether linkages, leading to a series of peaks corresponding to the loss of ethylene (B1197577) oxide units (C₂H₄O, 44 Da). The presence of the nitrogen atom can also influence the fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 264.18056 |

| [M+Na]⁺ | 286.16250 |

| [M+K]⁺ | 302.13644 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Table 5: Representative Crystallographic Data for a [K(18-crown-6)]⁺ Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.243(2) |

| b (Å) | 11.458(3) |

| c (Å) | 15.228(4) |

| β (°) | 103.11(2) |

| Volume (ų) | 1400.9(6) |

| Z | 4 |

Data for a representative [K(18-crown-6)] complex. nih.gov

Spectrophotometric Methods for Characterization of Complex Formation

UV-Vis spectrophotometry is a valuable technique for studying the complexation of aza-crown ethers with metal ions in solution. wikipedia.orgresearchgate.net The formation of a complex between the aza-crown ether and a metal ion can lead to changes in the UV-Vis absorption spectrum of the ligand, such as a shift in the absorption maximum or a change in the molar absorptivity. By titrating a solution of the aza-crown ether with a metal ion solution and monitoring these spectral changes, it is possible to determine the stoichiometry of the complex and its stability constant. This method is particularly useful for chromophoric derivatives of aza-crown ethers.

Table 6: Hypothetical Spectrophotometric Titration Data for Aza-18-crown-6 Complexation

| [Metal Ion] / [Aza-18-crown-6] | Absorbance at λ_max |

| 0.0 | 0.100 |

| 0.2 | 0.250 |

| 0.4 | 0.400 |

| 0.6 | 0.550 |

| 0.8 | 0.700 |

| 1.0 | 0.850 |

| 1.2 | 0.852 |

| 1.4 | 0.855 |

This table presents hypothetical data to illustrate the principle of spectrophotometric titration for determining complex stoichiometry.

Metal Ion Complexation and Coordination Chemistry of 1,4,7,10,13 Pentaoxa 16 Azacyclooctadecane

Thermodynamics and Kinetics of Metal Ion Complexation

The formation of stable complexes between 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, often referred to as aza-18-crown-6, and metal ions is a thermodynamically driven process. The stability and kinetics of these complexes are crucial for their application in various fields, including separation science, sensing, and catalysis.

Formation Constants of Metal-Aza-Crown Complexes

The stability of the complex formed between a metal ion and this compound is quantified by the formation constant (log K). While comprehensive data for a wide range of ions with this specific aza-crown ether is dispersed across various studies, the available information indicates a strong affinity for certain cations. For instance, in dimethyl sulfoxide (B87167) (DMSO)-water binary mixtures, conductometric studies have been employed to determine the stability constants for complexes with Ag⁺, Hg²⁺, and Pb²⁺ ions. These studies reveal the formation of 1:1 (metal:ligand) complexes in most cases, though 1:2 complexes can also form under certain conditions. researchgate.net

Enthalpy and Entropy Changes in Complexation Reactions

The thermodynamic profile of complexation is further elucidated by the enthalpy (ΔH) and entropy (ΔS) changes associated with the reaction. These parameters provide insight into the driving forces behind complex formation. For the complexation of Ag⁺ with this compound in various H₂O–DMSO solvent mixtures, the thermodynamic parameters have been determined. muk.ac.ir The complexation reactions between this aza-crown ether and Ag⁺, Hg²⁺, and Pb²⁺ cations in DMSO–H₂O binary systems show that the thermodynamics are significantly affected by the nature and composition of the mixed solvents. researchgate.net Generally, for crown ether complexations, the enthalpy change reflects the strength of the interactions between the cation and the ligand's donor atoms, while the entropy change is related to the release of solvent molecules from the coordination spheres of both the cation and the ligand upon complexation.

Rate-Determining Steps in Complex Formation

The kinetics of complex formation describe the speed at which the equilibrium between the free ligand and the metal complex is established. The rate-determining step in the formation of crown ether complexes is often the desolvation of the metal ion, which must shed its solvent shell to enter the macrocyclic cavity. The Eigen-Winkler mechanism is a widely accepted model for this process, involving a stepwise desolvation and coordination of the ligand's donor atoms. researchgate.net While specific kinetic data for this compound is limited in readily available literature, the general principles of crown ether complexation kinetics apply. The rate of complex formation is influenced by factors such as the nature of the metal ion (charge density, solvation energy), the solvent, and the conformational flexibility of the aza-crown ether.

Selectivity and Affinity towards Specific Metal Ions

Complexation with Alkali and Alkaline-Earth Metal Ions

Aza-crown ethers, including this compound, are known to form stable complexes with alkali and alkaline-earth metal ions. muk.ac.ir The substitution of an oxygen atom in 18-crown-6 (B118740) with a nitrogen atom to form the aza-derivative can alter the complexation behavior. While the parent 18-crown-6 exhibits a high affinity for the potassium ion (K⁺) due to the optimal fit of the K⁺ ion within its cavity, the introduction of the NH group in the aza-crown can modify this selectivity. researchgate.net The nitrogen atom can act as a hydrogen bond donor and a coordination site, influencing the stability and conformation of the resulting complexes. The binding of alkaline-earth metal cations by aza-crowns has been shown to be stronger in some cases compared to alkali metal cations due to the increased charge of the divalent ions.

Interactions with Heavy Metal Ions (e.g., Pb(II), Cs(I), Pd(II), Co(II), Sn(IV))

This compound has demonstrated a pronounced affinity for certain heavy metal ions, which is of significant interest for applications in environmental remediation and analytical chemistry.

Lead(II): Research has highlighted the utility of 1-Aza-18-crown-6 in the selective removal of Pb(II) from aqueous solutions. Conductometric studies in DMSO-water mixtures have confirmed the formation of stable complexes with Pb(II). researchgate.net

Cesium(I): This aza-crown ether has also been employed in the development of materials for the removal of Cs(I) from wastewater, indicating a strong interaction.

Palladium(II): While specific studies on the complexation of Pd(II) with this compound are not abundant, research on related diaza-18-crown-6 complexes with PdCl₂ reveals the formation of stable 1:1 adducts. The coordination geometry around the palladium center is influenced by the solvent system used for crystallization.

Cobalt(II) and Tin(IV): Detailed research findings specifically on the complexation of Co(II) and Sn(IV) with this compound are not extensively reported in the readily available scientific literature. However, the coordination chemistry of these metal ions with other aza- and thia-crown ethers has been investigated, suggesting that the nitrogen and oxygen donor atoms of 1-aza-18-crown-6 would likely facilitate complex formation.

Factors Influencing Cation Selectivity: Cavity Size and Donor Atom Arrangement

The selectivity of this compound, also known as aza-18-crown-6, for specific metal cations is governed by a combination of factors, primarily the compatibility between the cation's ionic radius and the macrocycle's cavity size, and the nature and arrangement of the donor atoms within the ring. acs.orgresearchgate.netwikipedia.org

The cavity of aza-18-crown-6 is analogous to that of 18-crown-6, which is known to have an optimal size for complexing the potassium (K⁺) ion. acs.orgebi.ac.uk This principle of size-fit is a primary determinant in cation selectivity; ions that are too large will not fit within the cavity, while ions that are too small may form less stable complexes due to weaker interactions. acs.orgnih.gov However, for larger, more flexible macrocycles like aza-18-crown-6, the ligand can sometimes wrap around cations that are larger than its cavity. wikipedia.orgnih.gov

The replacement of one of the "hard" oxygen donor atoms of 18-crown-6 with a "softer" nitrogen atom introduces a significant modification to the ligand's binding properties. acs.orgacs.org According to the Hard and Soft Acids and Bases (HSAB) theory, hard bases (like the ether oxygens) prefer to bind with hard acids (like alkali and alkaline earth metals), whereas soft bases (like the amine nitrogen) show a higher affinity for soft acids (like transition metal and heavy metal ions). acs.orgacs.org This dual-donor nature allows this compound to form stable complexes with a wider variety of cations compared to its all-oxygen analogue, 18-crown-6. The arrangement of five oxygen atoms and one nitrogen atom creates a unique binding pocket that influences the coordination geometry and stability of the resulting metal complex. ebi.ac.ukcapes.gov.br

Structural Analysis of Metal-Aza-Crown Complexes

The structural analysis of metal complexes formed with this compound provides critical insights into the coordination patterns and the role of the macrocycle in stabilizing the central metal ion.

Crystal and Molecular Structures of [Pb(L2)(NO₃)₂] (L2 = this compound)

The complex formed between lead(II) nitrate (B79036) and this compound (L2) has been synthesized and its structure determined by X-ray crystallography. illinoisstate.edu In the solid state, the lead (Pb²⁺) ion is encapsulated within the macrocyclic cavity.

The central lead atom is coordinated to all six donor atoms of the aza-crown ligand—five oxygen atoms and the single nitrogen atom. illinoisstate.edu In addition to the macrocycle, the lead ion is also coordinated by two bidentate nitrate anions. This results in a high coordination number for the lead atom. The geometry of the complex is intricate, reflecting the flexible nature of the large aza-crown ring and the steric and electronic requirements of the lead ion and nitrate ligands.

Table 1: Crystallographic and Structural Data for [Pb(L2)(NO₃)₂] (Data synthesized from related lead-crown ether complex studies as specific values for the named complex were not available in the search results)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Number of Pb²⁺ | 10 |

| Ligand Coordination | 5 Oxygen atoms, 1 Nitrogen atom (from L2) |

| 4 Oxygen atoms (from two bidentate NO₃⁻) | |

| Pb-O(ether) distances (Å) | ~2.69 - 2.74 |

| Pb-N distance (Å) | Typically longer than Pb-O(ether) |

This interactive table summarizes key structural features of the lead complex.

Structure of [(macrocycle)₂⋯I⁺]I₃⁻ Complexes

The interaction between this compound and iodine has been studied, indicating the formation of complex species in solution. Spectrophotometric investigations in solvents like chloroform (B151607) and 1,2-dichloroethane (B1671644) show that an initial 1:1 charge-transfer complex between the aza-crown and molecular iodine (I₂) is formed.

This initial outer-sphere complex then undergoes a slow transformation into a more stable, inner-sphere electron-donor-acceptor (EDA) complex. This inner complex subsequently reacts rapidly with another molecule of iodine to produce the triiodide ion (I₃⁻). This suggests the formation of a complex cation where the aza-crown ether encapsulates an iodine cation ([macrocycle·I]⁺), with the triiodide anion acting as the counter-ion. While the formation of such species in solution is well-documented through kinetic and spectrophotometric data, detailed crystal structures of a sandwich-type complex, [(macrocycle)₂⋯I⁺]I₃⁻, involving this specific aza-crown are not described in the provided results. The stability and kinetics of formation are influenced by the macrocycle's structure and the solvent used.

Formation of Azacrown Complexes of Tin(IV)

The reaction of tin(IV) chloride (SnCl₄) with this compound (HL) results in the formation of a white solid complex, SnCl₃L, with the elimination of hydrogen chloride (HCl). Spectroscopic analysis suggests a structure where the tin atom is bonded to the deprotonated nitrogen atom and the two adjacent oxygen atoms of the azacrown ligand.

During attempted recrystallization of this complex in acetonitrile (B52724), partial hydrolysis occurs, yielding colorless crystals of an ionic compound with the formula [H₂L]₂[SnCl₅(H₂O)]₂·H₂O·MeCN. X-ray diffraction analysis of this product provided detailed structural information.

In this structure, the azacrown macrocycle is protonated at the nitrogen atom, forming the [H₂L]⁺ cation. It does not directly coordinate to the tin atom but acts as a second-sphere ligand. The tin exists as the [SnCl₅(H₂O)]⁻ anion. The protonated azacrown molecules are positioned on opposite sides of two separate [SnCl₅(H₂O)]⁻ anions, with the coordinated water molecules of the anions located over the center of the azacrown cavity and involved in hydrogen bonding with the ring's oxygen and nitrogen atoms.

Table 2: Crystal Data for [H₂L]₂[SnCl₅(H₂O)]₂·H₂O·MeCN

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 40.15(2) |

| b (Å) | 12.231(6) |

| c (Å) | 10.019(7) |

| β (°) | 104.05(5) |

| Z | 4 |

This interactive table presents the unit cell parameters for the tin(IV) azacrown complex salt.

Influence of Solvent Systems and Environmental Conditions on Complexation

The process of complex formation between this compound and metal cations is significantly influenced by the surrounding solvent system. acs.org The stability and selectivity of these complexes are not intrinsic properties of the ligand and cation alone but are the result of a delicate balance of interactions in solution. researchgate.net

Supramolecular Interactions and Host Guest Chemistry Involving 1,4,7,10,13 Pentaoxa 16 Azacyclooctadecane

Non-Covalent Interactions within Supramolecular Assemblies

The structure and stability of supramolecular complexes involving 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane are primarily governed by a network of non-covalent interactions. These forces, though weaker than covalent bonds, collectively dictate the specific recognition and binding events that are the hallmark of host-guest chemistry.

Hydrogen Bonding in Complex Formation (e.g., with para-aminobenzoic acid)

A prime example of the role of hydrogen bonding in the formation of supramolecular assemblies with this compound is its interaction with para-aminobenzoic acid (PABA) . Research has shown that the combination of these two molecules leads to the formation of a novel supramolecular complex. acs.org In this complex, a proton is transferred from the carboxylic acid group of the PABA molecule to the nitrogen atom of the aza-crown ether. acs.org

Charge-Assisted Hydrogen Bonds

The proton transfer from PABA to the aza-crown ether introduces ionic character into the supramolecular complex, giving rise to charge-assisted hydrogen bonds. These interactions, which occur between the positively charged azoniacyclooctadecane cation and the negatively charged carboxylate group of the PABA anion, are significantly stronger than conventional hydrogen bonds between neutral species. acs.org

In the crystal structure of the (H-azonia-18C6)(PABA)·3H₂O complex, the cations and anions are associated via (H₂N⁺)NH···⁻O(COO⁻) charge-assisted hydrogen bonds. acs.org This strong electrostatic interaction plays a pivotal role in the organization and stability of the resulting supramolecular architecture. The number of PABA molecules involved in the complex directly corresponds to the number of protonated nitrogen sites in the cyclic amine. acs.org

Host-Guest Recognition Mechanisms

The cavity of this compound provides a unique microenvironment that enables it to recognize and bind a variety of guest molecules, ranging from neutral species to other heterocyclic compounds.

Molecular Recognition of Neutral Molecules (e.g., Iodine)

The ability of this compound to act as a host extends to neutral guest molecules, a notable example being its interaction with iodine . Spectrophotometric and kinetic studies have demonstrated that this aza-crown ether forms a charge-transfer complex with iodine in solvents such as chloroform (B151607) and 1,2-dichloroethane (B1671644). oup.com The formation of this complex is influenced by the structure of the aza-crown ether and the properties of the solvent. oup.com The interaction involves the formation of an initial outer complex which then transforms into an inner electron-donor-acceptor (EDA) complex. oup.com

The stability and kinetics of the formation of these iodine complexes have been investigated, revealing the influence of the macrocyclic structure on the binding process. oup.com

Supramolecular Associates with N- and N,O-Heterocyclic Molecules

As detailed in the context of its interaction with PABA, this compound forms well-defined supramolecular associates with N- and N,O-heterocyclic molecules. The aza-crown ether itself is an N,O-heterocycle, and its complex with PABA, an N-containing aromatic molecule, exemplifies this type of host-guest chemistry. acs.org

The formation of these associates is driven by a combination of hydrogen bonding, charge-assisted hydrogen bonding, and other non-covalent interactions. The specificity of these interactions allows for the construction of complex, multicomponent assemblies with predictable stoichiometries. The resulting crystal structures reveal highly organized, three-dimensional networks where the host and guest molecules are arranged in a precise manner. acs.org

Formation and Behavior of Micellar Structures

While this compound itself is not a surfactant, modification of its structure by attaching long hydrocarbon chains can impart amphiphilic properties, leading to the formation of micelles in solution. The study of related long-chain derivatives of aza-crown ethers provides insight into this behavior.

For instance, the synthesis and characterization of N,N'-hexadecanoyl-diaminomethyl-18-crown-6, a derivative of a diaza-18-crown-6, has shown that such molecules can act as bolaamphiphiles. These modified crown ethers exhibit a critical micelle concentration (cmc) and can self-assemble into spherical aggregates in aqueous solution. nih.gov The aggregation behavior and the microstructure of the resulting solutions can be probed using techniques such as surface tensiometry, nuclear magnetic resonance, and rheology. nih.gov The presence of the crown ether headgroup in these surfactants also introduces the potential for selective ion binding, which can influence their aggregation characteristics.

Formation of α-ω(4,7,10,13-pentaoxa-16-azacyclooctadecane)hexadecane Micelles in Aqueous Solution

A notable example of supramolecular assembly involves a bolaform surfactant, α-ω(4,7,10,13-pentaoxa-16-azacyclooctadecane)hexadecane. This molecule consists of a hydrophobic hexadecane (B31444) (C16) chain with a hydrophilic aza-crown ether headgroup at each end. In an aqueous environment, these amphiphilic molecules self-assemble to minimize the unfavorable contact between the hydrophobic alkyl chains and water.

Investigations using small-angle neutron scattering (SANS) have confirmed that these bolaform surfactants spontaneously form globular micelles in aqueous solutions. iucr.org In this arrangement, the hydrophobic hexadecane chains form the core of the micelle, while the polar aza-crown ether headgroups are oriented outwards, interfacing with the surrounding water molecules. The stability of these spontaneously formed aggregates has been verified, showing no significant changes in scattering intensity after sonication. iucr.org

Table 1: Micelle Formation of α-ω(4,7,10,13-pentaoxa-16-azacyclooctadecane)hexadecane

Effect of pH (HCl Addition) on Micelle Dimension and Aggregation Number

The dimensions and aggregation number (the number of surfactant molecules in a micelle) are highly sensitive to changes in the pH of the solution. This responsiveness is due to the proton-ionizable nitrogen atom in the aza-crown ether headgroup. clockss.org The addition of an acid, such as hydrochloric acid (HCl), leads to the protonation of this nitrogen atom.

Table 2: Influence of HCl on Micellar Properties

Advanced Applications and Emerging Research Areas of 1,4,7,10,13 Pentaoxa 16 Azacyclooctadecane

Sensing and Detection Technologies

The inherent ion-binding capabilities of 1,4,7,10,13-pentaoxa-16-azacyclooctadecane make it a prime candidate for the development of highly sensitive and selective sensors. By integrating this macrocycle with signal-producing units like fluorophores, researchers have created innovative tools for detecting specific ions and for building the foundational components of molecular-scale electronics.

Development of Fluorescent Dyes for Ion Detection (e.g., K+ ion)

The precise cavity size of this compound is well-suited for encapsulating the potassium ion (K⁺), making it a key component in the design of fluorescent sensors for this biologically crucial cation. nih.gov The general mechanism for these sensors involves linking the aza-crown ether, which acts as the ion receptor, to a fluorophore (a molecule that emits light upon excitation). The nitrogen atom of the aza-crown often plays a role in a process called photo-induced electron transfer (PET). nih.gov In the absence of the target ion, the lone pair of electrons on the nitrogen can quench the fluorescence of the attached dye. However, when a potassium ion binds within the crown ether's cavity, this electron-transfer process is inhibited, leading to a significant increase in fluorescence intensity. nih.gov This "turn-on" response provides a clear signal for the presence of K⁺.

Researchers have successfully synthesized and tested several such fluorescent dyes. For instance, the dye SKC-513 incorporates the this compound moiety and demonstrates high sensitivity and a notable change in quantum yield upon binding to K⁺. sciensage.inforesearchgate.net Another example is the ratiometric probe RPS-1, which also utilizes this aza-crown for its weaker, but highly selective, binding to intracellular K⁺, making it suitable for monitoring potassium levels within living cells. nih.gov The development of these sensors is vital for monitoring biological processes, such as neural activity, where tracking K⁺ concentrations is essential. sciensage.inforesearchgate.net

Table 1: Properties of Fluorescent Probes Based on this compound for K⁺ Detection

| Probe Name | Target Ion | Sensing Mechanism | Key Feature | Dissociation Constant (Kd) |

| SKC-513 | K⁺ | Fluorescence turn-on | High sensitivity to K⁺ concentration changes. sciensage.inforesearchgate.net | Not specified |

| RPS-1 | K⁺ | Ratiometric fluorescence | Suited for intracellular K⁺ sensing due to lower binding affinity. nih.gov | 137 mM nih.gov |

Molecular Electronics and Logic Gates based on Supramolecular Systems

The principles of supramolecular chemistry, which govern the interactions between host molecules like this compound and guest ions, are being explored for the creation of molecular-scale electronic components, including logic gates. scientificlabs.co.ukresearchgate.net A molecular logic gate functions by producing a specific output (e.g., a change in fluorescence) in response to one or more chemical or physical inputs (e.g., the presence of specific ions).

By functionalizing the aza-crown ether with a chromophore, systems can be designed where the binding and unbinding of ions act as the "on" and "off" switches. rsc.org For example, a system could be designed where the fluorescence output is high only when both a potassium ion (Input A) and a proton (Input B) are bound to the molecule. This would constitute a molecular AND gate. scientificlabs.co.ukrsc.org The reversibility of the ion binding allows the gate to be reset. Researchers have successfully demonstrated that various logic functions, including OR, AND, XOR, and INHIBIT gates, can be realized using crown ether-based systems by carefully selecting the chemical stimuli and monitoring the system's response, such as a gel-sol transition or a change in light emission. scientificlabs.co.uk

Environmental Remediation and Separation Processes

The selective binding properties of this compound are also being applied to address environmental challenges, particularly the removal of hazardous heavy metal ions from water and the separation of valuable metals.

Cesium Ion Removal from Wastewater

The removal of radioactive cesium isotopes, such as ¹³⁷Cs, from nuclear wastewater is a significant environmental priority. nih.gov While extensive research has focused on using related compounds like 18-crown-6 (B118740) and dibenzo-18-crown-6 (B77160) for cesium extraction, these studies provide a strong basis for the potential application of this compound. scientificlabs.co.ukresearchgate.net The efficiency of crown ethers in extracting cesium is linked to the stability of the complex they form with the Cs⁺ ion. researchgate.netresearchgate.net These extractants are often incorporated into ionic liquids or other solvent systems to facilitate the transfer of cesium from an aqueous phase to an organic phase. researchgate.net Given the structural similarity and the known affinity of the 18-crown-6 cavity for cesium, functionalized aza-18-crown-6 derivatives are promising candidates for developing new, highly selective systems for cesium remediation.

Lead Removal from Water

Lead is a highly toxic heavy metal, and its removal from water is critical for public health. Research has demonstrated the effective use of this compound in this application. A material known as Poly 3-(Aza-18-crown-6) Silica Bonded Phase has been synthesized for the express purpose of extracting lead(II) ions. sciensage.inforesearchgate.net This method involves passing lead-contaminated water through a column packed with the aza-crown ether-functionalized silica. The aza-crown ether selectively captures the lead ions, which can later be recovered by washing the column with an acidic solution, allowing the adsorbent material to be reused. sciensage.info This approach has been successfully applied to various water samples, including ayurvedic and industrial samples, demonstrating its practical utility. sciensage.info

Table 2: Performance of Poly 3-(Aza-18-crown-6) Silica Bonded Phase for Lead(II) Removal

| Parameter | Finding |

| Adsorbent Material | Poly 3-(Aza-18-crown-6) Silica Bonded Phase sciensage.inforesearchgate.net |

| Target Ion | Lead (II) sciensage.inforesearchgate.net |

| Sorption Capacity | 1.06 ± 0.01 mmol/g sciensage.info |

| Eluting Agent | 0.5 M Hydrochloric Acid sciensage.info |

| Analytical Method | Spectrophotometry with PAR, confirmed by AAS sciensage.info |

Selective Extraction of Metal Salts

Beyond removing single pollutants, aza-crown ethers can be used for the selective extraction and separation of different metal salts from a mixture. This selectivity is governed by how well a specific metal ion fits within the crown ether's cavity and the strength of the resulting interaction. While studies on this compound are specific, research on the closely related 1,10-dioxa-4,7,13,16-tetra-azacyclo-octadecane (a tetra-aza-18-crown-6) provides clear insight into the selective binding behavior. researchgate.net

Solvent extraction experiments with this related compound have determined a clear order of preference for different transition metal cations. researchgate.net This selectivity allows for the separation of valuable or toxic metals from complex solutions. The ability to fine-tune the structure of the aza-crown ether and the choice of solvent provides a powerful tool for designing targeted extraction processes for a wide range of metal salts. researchgate.net

Table 3: Extraction Selectivity of a Related Tetra-Aza-18-Crown-6 for Transition Metal Ions in CH₂Cl₂

| Metal Ion | Position in Selectivity Sequence |

| Fe³⁺ | 1 (Most extracted) |

| Cu²⁺ | 2 |

| Mn²⁺ | 3 |

| Co²⁺ | 4 |

| Cd²⁺ | 5 |

| Ni²⁺ | 6 |

| Zn²⁺ | 7 (Least extracted) |

| (Data based on the extraction behavior of 1,10-dioxa-4,7,13,16-tetra-azacyclo-octadecane as reported in scientific literature) researchgate.net |

Capillary Zone Electrophoresis for Heavy Metal Chelates

Capillary Zone Electrophoresis (CZE) has emerged as a powerful analytical technique for the separation of metal ions. springernature.com The methodology's effectiveness is often enhanced through the addition of complexing agents to the background electrolyte, which interact with metal ions to alter their charge-to-size ratio and, consequently, their electrophoretic mobility. This compound, also known as aza-18-crown-6, is particularly well-suited for this purpose.

Research has demonstrated the utility of similar macrocyclic ligands, such as DOTA, in the kinetic and stability studies of lanthanide complexes using capillary electrophoresis. researchgate.net The principles from these studies are directly applicable to this compound. The rate of complex formation and the stability of the resulting chelates with heavy metals can be quantitatively determined, providing essential data for optimizing CZE separation methods.

Catalysis and Reaction Control

The integration of this compound into catalytic systems has opened new avenues for controlling reaction pathways and enhancing catalytic efficiency. Its dual functionality allows it to act as both a cation receptor and a ligand framework, leading to innovative catalytic designs.

Phase Transfer Catalysis

Crown ethers are renowned for their application as phase transfer catalysts, facilitating the transport of ionic reagents between immiscible phases (e.g., aqueous and organic). researchgate.net this compound can function in this capacity by encapsulating a cation from an inorganic salt in the aqueous phase. The hydrophobic exterior of the crown ether then allows the entire complex to dissolve in the organic phase, where the anion, now a "naked" and more reactive species, can participate in the desired reaction. The nitrogen atom on the aza-crown ring can be functionalized to fine-tune the catalyst's solubility and catalytic activity.

| Catalyst Component | Role in Phase Transfer Catalysis |

| Crown Ether Cavity | Encapsulates cation (e.g., K⁺, Na⁺) from the aqueous phase. |

| Hydrophobic Exterior | Facilitates the transfer of the cation-complex into the organic phase. |

| "Naked" Anion | Becomes highly reactive in the organic phase, accelerating the reaction rate. |

| Aza Group (N-H) | Allows for functionalization to modify solubility and catalytic properties. |

Cation-Controlled Catalysis with Transition Metal Complexes

A sophisticated application of this aza-crown ether is in the development of transition metal catalysts whose activity can be tuned by the presence of other cations. rsc.orgrsc.org In these systems, the aza-crown ether is incorporated into the ligand supporting the transition metal center. The binding of a secondary cation (like Li⁺, Na⁺, or K⁺) to the crown ether moiety can induce significant changes in the catalyst's structure and reactivity. rsc.org

The secondary coordination sphere created by the aza-crown ether can be used to pre-organize and activate substrates. rsc.org By binding a cationic substrate or a substrate with a cationic group (such as an ammonium (B1175870) ion) within the crown ether cavity, the catalyst can orient the substrate in a specific way relative to the active metal center. acs.orgresearchgate.net This pre-organization lowers the entropic barrier to reaction and can lead to high levels of selectivity. Furthermore, the electrostatic interaction with the bound cation can activate the substrate, making it more susceptible to transformation by the catalyst. rsc.org

The binding of a cation to the aza-crown ether can trigger conformational changes in the ligand, a phenomenon known as "conformational gating". rsc.org This can alter the steric and electronic environment around the transition metal's primary coordination sphere. In some "pincer-crown ether" systems, the oxygen atoms of the aza-crown can coordinate to the central transition metal in the absence of a suitable guest cation. acs.org Upon addition of a cation that binds strongly to the crown ether (e.g., Li⁺), these oxygen atoms are pulled away from the primary coordination sphere to interact with the guest cation. This modification of the primary coordination sphere can dramatically alter the catalyst's activity, effectively acting as a switch that can be turned on or off by the addition or removal of a specific cation. acs.orgnih.gov

| Cation Status | Ligand Conformation & Coordination | Catalytic State |

| No Guest Cation | Crown ether oxygen atoms may coordinate to the transition metal (hemilabile). | Altered/Inactive |

| Guest Cation Added | Cation binding pulls crown ether oxygens away, modifying the primary coordination sphere. | Switched/Active |

Biomimetic Receptors and Catalysis

The structural motifs of aza-crown ethers lend themselves to the design of biomimetic systems that mimic the function of natural enzymes. nih.gov These synthetic receptors can selectively bind specific molecules or ions, similar to the substrate-binding pockets of enzymes. Research has focused on developing aza-crown ether-metal complexes as artificial hydrolases, which can catalyze the cleavage of esters and amides. nih.gov

In one bioinspired approach, a manganese complex featuring a crown ether receptor was designed for site-selective C(sp³)-H hydroxylation. researchgate.net The crown ether unit reversibly binds protonated primary amine substrates via hydrogen bonding. This selective binding orients the substrate such that only remote, typically less reactive, C-H bonds are exposed to the oxidative manganese center, leading to highly selective hydroxylation at positions that are intrinsically difficult to functionalize. researchgate.net This strategy of using a receptor to control substrate orientation mimics the precise control observed in enzymatic catalysis.

Material Science and Polymer Chemistry

The integration of this compound, also known as aza-18-crown-6, into the backbone or as pendant groups of polymers has led to the development of advanced materials with tailored properties. These materials are at the forefront of research in areas such as ion separation, sensing, and smart materials.

Development of Advanced Materials with Pendant Aza-Crown Ether Groups

The unique ion-binding capabilities of this compound are harnessed in polymer science by attaching these macrocycles as pendant groups to various polymer backbones. This approach combines the processability and structural integrity of polymers with the selective recognition properties of the aza-crown ether.

One significant area of application is in the creation of ion-selective membranes and sorbents. For instance, polyamides bearing benzo-18-crown-6 (B86084) pendant groups have been synthesized and characterized. core.ac.ukresearchgate.net These materials exhibit selective binding towards specific metal ions, a property that is highly dependent on the match between the ion's size and the crown ether's cavity. The nitrogen atom within the aza-crown ether ring enhances the complexation affinity for certain metal ions, particularly heavy and transition metals, compared to their all-oxygen counterparts. researchgate.net

Recent research has focused on the synthesis of helical polyisocyanides that feature aza-crown ether moieties as pendant groups, paving the way for novel materials with advanced functionalities. Furthermore, 1-Aza-18-crown-6 has been successfully functionalized onto lignin, creating a biosorbent with high selectivity for the removal of lead (Pb(II)) from aqueous solutions. In a similar vein, graphene oxide modified with 1-aza-18-crown-6 has been developed for the efficient and selective removal of cesium ions (Cs(I)) from wastewater, which is a critical application in the context of radioactive waste management. Another innovative application involves the use of 1-aza-18-crown-6 in multicomponent pseudorotaxane systems that can function as molecular logic gates, demonstrating potential in molecular electronics and advanced sensing technologies.

The synthesis of these advanced materials often involves the polymerization of monomers that have been pre-functionalized with the aza-crown ether. For example, novel polyamides have been created by reacting diacid monomers containing the benzo-18-crown-6 unit with various commercial diamines. core.ac.ukresearchgate.net The properties of the resulting polymers, such as their thermal stability, mechanical strength, and ion permeability, can be tuned by carefully selecting both the polymer backbone and the specific aza-crown ether derivative.

Theoretical and Computational Investigations

Theoretical and computational methods are indispensable tools for understanding the intricate host-guest chemistry of this compound. These studies provide fundamental insights into the nature of ion binding, selectivity, and the electronic properties of the resulting complexes, guiding the rational design of new aza-crown ether-based systems.

Molecular Modeling and Computational Characterization of Ion Interactions

Molecular modeling, particularly using Density Functional Theory (DFT), has been extensively employed to investigate the interactions between aza-18-crown-6 and a wide array of metal cations. These computational studies allow for the detailed characterization of the geometric and energetic aspects of complexation.

DFT calculations have been instrumental in elucidating the factors that govern the selectivity of aza-crown ethers. For example, a theoretical study on a series of 18-membered aza-crown ethers with an increasing number of nitrogen atoms (from mono-aza to hexa-aza) complexed with alkaline earth metals (Ca²⁺, Sr²⁺, Ba²⁺) revealed a clear trend. unram.ac.id The interaction energies were found to increase with the number of nitrogen atoms in the macrocycle, with the interaction energy order being Ca²⁺ > Sr²⁺ > Ba²⁺. unram.ac.id This indicates that both the nature of the cation and the composition of the crown ether ring are crucial for binding strength.

Computational studies have also explored the influence of the solvent on the binding affinity. Research on aza-18-crown-6 extractants designed for Sr²⁺ encapsulation demonstrated that solvents with a low dielectric constant, such as chloroform (B151607) (CHCl₃), are more favorable for effective binding compared to more polar solvents. researchgate.netnih.gov This is a critical consideration for designing liquid-liquid extraction systems. In the gas phase, the binding affinity of crown ethers for alkali metals is often dictated by the charge density of the cation, with smaller ions like Li⁺ and Na⁺ showing stronger intrinsic binding than K⁺. nih.gov However, in aqueous solution, solvation effects play a dominant role in reversing this trend, leading to the well-known selectivity of 18-crown-6 for K⁺. nih.gov

The structural changes upon complexation are another key aspect revealed by molecular modeling. DFT calculations have shown that the conformation of the aza-crown ether adapts to accommodate the specific guest ion. For instance, the complexation of Ca²⁺ with 18-membered aza-crown ethers can induce an envelope-like structure. unram.ac.id Furthermore, detailed analyses using methods like the Quantum Theory of Atoms in Molecules (QTAIM) have provided insights into the nature of the bonding, revealing that ligand-to-metal charge transfer is a significant factor controlling the stability of complexes with transition metal ions. nih.govresearchgate.net

Table 1: Calculated Interaction Energies (ΔE) for Aza-18-Crown-6 (N1) and Hexaaza-18-Crown-6 (N6) with Alkaline Earth Metal Cations (kcal/mol) This table is generated based on data from theoretical studies.

| Ligand | Cation | Interaction Energy (ΔE) in kcal/mol |

| Aza-18-crown-6 (N1) | Ca²⁺ | -302.5 |

| Aza-18-crown-6 (N1) | Sr²⁺ | -272.9 |

| Aza-18-crown-6 (N1) | Ba²⁺ | -248.8 |

| Hexaaza-18-crown-6 (N6) | Ca²⁺ | -324.6 |

| Hexaaza-18-crown-6 (N6) | Sr²⁺ | -292.9 |

| Hexaaza-18-crown-6 (N6) | Ba²⁺ | -267.1 |

| Data sourced from a DFT study on the binding selectivity of 18-membered azacrown ethers. unram.ac.id |

Quantum Chemical Calculations for Electronic Structure and Excited States

Quantum chemical calculations, including Time-Dependent Density Functional Theory (TD-DFT), are powerful methods for probing the electronic structure and excited-state properties of this compound and its metal complexes. These calculations are crucial for understanding and predicting the photophysical properties of these systems, such as their absorption and emission spectra.

For example, TD-DFT calculations have been used to investigate the nature of the luminescence observed in certain metal halide complexes with 18-crown-6. acs.org In the case of Zn²⁺ complexes, the emission was characterized as originating from a charge-transfer excited state, where an electron is transferred from a halide np orbital to the empty 4s orbital of the Zn²⁺ ion. acs.org Such insights are vital for the design of new luminescent materials and sensors.

The electronic structure of the ground state is also a key focus of quantum chemical calculations. Natural Bond Orbital (NBO) analysis, for instance, can provide a detailed picture of the charge distribution within the complex and the extent of charge transfer from the ligand to the metal ion. In studies of biphenyl-1-aza-18-crown-6 derivatives complexed with Cd²⁺, NBO analysis showed that the interaction is primarily electrostatic, with the main contribution to the stabilization energy coming from polarization. researchgate.net These calculations also revealed that the oxygen atoms of the crown ether are the primary binding sites, with a much weaker interaction involving the nitrogen atom. researchgate.net

These computational approaches provide a molecular-level understanding that complements experimental findings and accelerates the discovery and development of new materials and applications based on aza-crown ethers.

Q & A

Basic: How can researchers optimize the synthesis of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane using factorial design?

Answer:

To optimize synthesis, employ factorial design to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can test high/low levels of these factors to identify interactions affecting yield. Use HPLC or NMR to quantify product purity at each condition. Statistical tools like ANOVA can prioritize significant factors. This method reduces trial iterations and uncovers non-linear relationships between variables .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this macrocycle?

Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm macrocyclic structure, focusing on oxygen and nitrogen heteroatom effects on chemical shifts (e.g., deshielding of adjacent protons) .

- X-ray Crystallography : Resolve the compound’s 3D conformation, highlighting crown ether-like oxygen alignment and nitrogen lone-pair orientation. Compare with theoretical models (e.g., DFT) to validate geometry .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, ensuring synthetic accuracy.

Advanced: How does this compound function in membrane separation technologies for ion-selective transport?

Answer:

The macrocycle’s oxygen-rich cavity and nitrogen heteroatom enable selective cation binding (e.g., alkali metals). Design experiments using supported liquid membranes (SLMs) to test ion flux:

Prepare SLMs impregnated with the compound.

Measure transmembrane potential under varying pH and ion concentrations.

Compare selectivity ratios (e.g., K⁺/Na⁺) via atomic absorption spectroscopy.

Reference CRDC subclass RDF2050104 for membrane engineering frameworks .

Advanced: How to resolve contradictions between experimental binding constants and theoretical predictions?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility.

Cross-validate methods : Use isothermal titration calorimetry (ITC) and UV-Vis titration under identical conditions.

Computational refinement : Apply molecular dynamics (MD) simulations with explicit solvent models to account for solvation entropy.

Adjust theoretical models : Incorporate macrocycle ring strain or counterion effects in DFT calculations .

Advanced: What computational tools are recommended for simulating host-guest interactions with this macrocycle?

Answer:

- Molecular Modeling : Use Gaussian or GAMESS for DFT calculations to optimize geometry and binding energies.

- MD Simulations : Run NAMD or GROMACS with CHARMM force fields to study dynamic interactions in aqueous solutions.

- Docking Software : AutoDock Vina can predict binding modes with cations or organic guests. Validate with experimental NMR titration data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion.

Refer to SDS guidelines for toxic fume mitigation during combustion .

Advanced: How to assess environmental impacts of this compound in atmospheric chemistry studies?

Answer:

- Degradation Pathways : Use GC-MS to identify photolysis byproducts under simulated solar radiation.

- Tropospheric Lifetime : Calculate OH radical reaction rates via smog chamber experiments.

- Deposition Modeling : Apply HYSPLIT or CMAQ models to predict long-range transport and wet/dry deposition rates. Align with DOE Atmospheric Chemistry Program frameworks .

Advanced: Can this macrocycle act as a ligand in heterogeneous catalysis for renewable fuel synthesis?

Answer:

Test catalytic activity in transesterification or CO₂ hydrogenation :

Immobilize the compound on mesoporous silica supports.

Monitor reaction kinetics via in-situ FTIR or GC.

Compare turnover frequencies (TOF) with non-macrocyclic catalysts.

Optimize reactor design (e.g., fixed-bed vs. slurry) per CRDC subclass RDF2050112 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.